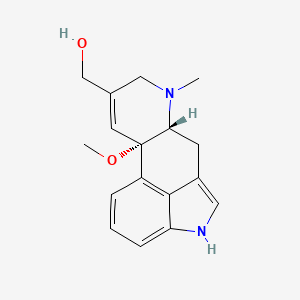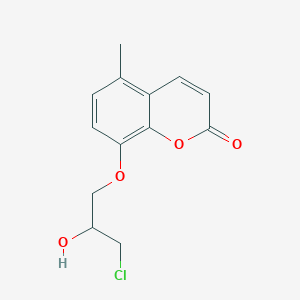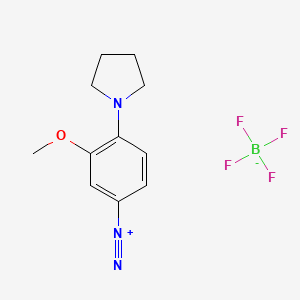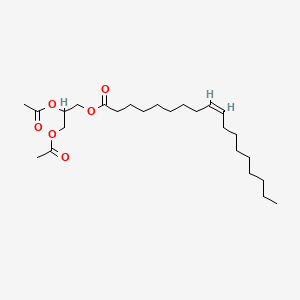![molecular formula C25H30N4O2 B13419012 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide](/img/structure/B13419012.png)
2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide is a novel diphenylpyrazine derivative. This compound is known for its role as a prostacyclin receptor agonist, which makes it a promising candidate for treating various vascular diseases, especially pulmonary arterial hypertension and arteriosclerosis obliterans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazine ring.
Reduction: This reaction can reduce the nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Scientific Research Applications
2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of diphenylpyrazine derivatives.
Biology: It serves as a tool to investigate the role of prostacyclin receptors in cellular signaling pathways.
Medicine: It is being explored as a potential therapeutic agent for treating pulmonary arterial hypertension and other vascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide involves its role as a prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) with high selectivity, leading to vasodilation and inhibition of platelet aggregation. This action helps to alleviate symptoms of vascular diseases by improving blood flow and reducing vascular resistance .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Beraprost: Another prostacyclin analog used for treating pulmonary arterial hypertension.
Iloprost: A synthetic analog of prostacyclin with similar therapeutic applications.
Treprostinil: A prostacyclin analog used for the treatment of pulmonary arterial hypertension
Uniqueness
What sets 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl)amino]butoxy}acetamide apart is its high selectivity for the IP receptor and its long-acting nature. Unlike other prostacyclin analogs, it does not cause severe desensitization of the IP receptor, making it a more effective and sustainable therapeutic option .
Properties
Molecular Formula |
C25H30N4O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide |
InChI |
InChI=1S/C25H30N4O2/c1-19(2)29(15-9-10-16-31-18-22(26)30)23-17-27-24(20-11-5-3-6-12-20)25(28-23)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H2,26,30) |
InChI Key |
LMFFHJRXWFWVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)N)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


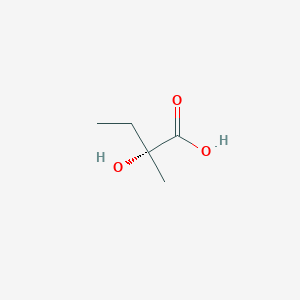


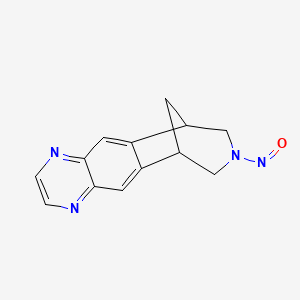
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)

![(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B13418968.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
